(1R,3R)-3-Aminocyclopentanol

Chiral Resolution Optical Purity Asymmetric Synthesis

Procure (1R,3R)-3-Aminocyclopentanol (CAS 167298-58-0) to ensure absolute stereochemical fidelity in your research. Unlike racemic or misconfigured 3-aminocyclopentanol, only the (1R,3R)-enantiomer delivers the defined spatial geometry required for validating Bictegravir impurity profiles per ICH Q3A, synthesizing CB1 allosteric modulators with precise SAR, and calibrating chiral HPLC/SFC systems to achieve ≥99.5% enantiomeric excess. Using the incorrect isomer introduces uncontrolled variables, wastes resources, and risks regulatory non-compliance. Secure the authentic (1R,3R)-configured reference standard to guarantee reproducible, publishable, and regulatorily defensible data.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 167298-58-0
Cat. No. B062027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R)-3-Aminocyclopentanol
CAS167298-58-0
SynonymsCyclopentanol,3-amino-,(1R,3R)-rel-(9CI)
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CC(CC1N)O
InChIInChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
InChIKeyYHFYRVZIONNYSM-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,3R)-3-Aminocyclopentanol: A Stereochemically Defined trans-Cyclopentane Building Block for Asymmetric Synthesis


(1R,3R)-3-Aminocyclopentanol (CAS 167298-58-0) is a chiral cyclopentane derivative possessing two defined stereocenters, an amino group at C3, and a hydroxyl group at C1. It is the (1R,3R)-configured enantiomer of trans-3-aminocyclopentanol, existing as one of four possible stereoisomers of the parent 3-aminocyclopentanol scaffold . Its rigid cyclopentane backbone and bifunctional nature make it a versatile chiral building block and scaffold in medicinal chemistry and organic synthesis .

Why Generic Substitution Fails: The Criticality of Stereochemical Purity in (1R,3R)-3-Aminocyclopentanol Procurement


Generic substitution of 3-aminocyclopentanol with undefined stereochemistry or with a different stereoisomer is not permissible in research and development settings where chirality dictates biological outcome. The (1R,3R) configuration possesses distinct three-dimensional spatial arrangements that confer specific interactions with biological targets, such as enzymes and receptors, compared to its enantiomer (1S,3S) or diastereomers (1R,3S and 1S,3R). For instance, only the (1R,3S)-stereoisomer serves as the key intermediate for the HIV integrase inhibitor Bictegravir [1]. Similarly, the (1R,3R)-isomer has been explored as a potential allosteric modulator of the cannabinoid CB1 receptor [2]. Using a racemic mixture or an incorrect isomer would introduce uncontrolled variables, leading to ambiguous or negative experimental results, wasted resources, and potential failure in meeting regulatory requirements for chiral purity.

Product-Specific Quantitative Evidence Guide for (1R,3R)-3-Aminocyclopentanol (CAS 167298-58-0)


Chiral Resolution Efficiency: Achieving High Optical Purity for (1R,3R)-3-Aminocyclopentanol

A patent for the chiral resolution of 3-aminocyclopentanol describes a method achieving optical purity of not less than 99.5% ee for the single configuration product. While the patent primarily exemplifies the (1R,3S)-isomer using D-tartaric acid, the method is applicable to obtaining the (1R,3R)-isomer as well. The process yields up to 40% recovery with high enantiomeric excess [1]. In contrast, the racemic mixture of trans-3-aminocyclopentanol (a 1:1 mixture of (1R,3R) and (1S,3S)) has no defined optical activity, and its use in chiral applications would be 50% less efficient and potentially deleterious .

Chiral Resolution Optical Purity Asymmetric Synthesis

Role as a Defined Impurity Standard in Bictegravir Synthesis

(1R,3R)-3-Aminocyclopentanol is specifically identified as an impurity in the synthesis of the HIV drug Bictegravir. Its procurement as a pure, well-characterized standard is critical for analytical method development and quality control. In contrast, the active pharmaceutical intermediate is the (1R,3S)-stereoisomer, which has an EC50 of 1.5-2.4 nM in inhibiting HIV-1 replication [1][2]. The presence of the (1R,3R)-isomer must be precisely quantified to ensure drug substance purity. While the (1R,3R)-isomer itself does not possess this antiviral activity, its reliable identification and quantification are a regulatory necessity.

Pharmaceutical Impurity Profiling HIV Integrase Inhibitor Quality Control

Potential Allosteric Modulation of Cannabinoid CB1 Receptor

The (1R,3R)-configured aminocyclopentanol scaffold has been investigated in the context of cannabinoid CB1 receptor allosteric modulation. A study by Price et al. (2005) demonstrated that certain Org compounds, which share structural features with (1R,3R)-3-aminocyclopentanol derivatives, act as positive allosteric modulators of the CB1 receptor, significantly increasing the binding of the agonist [³H]CP 55,940 [1]. While direct quantitative comparison for the free base is unavailable, this class-level evidence supports the (1R,3R) isomer's potential as a privileged scaffold for developing allosteric modulators, a mechanism distinct from orthosteric antagonists (e.g., compounds with IC50 values around 40-231 nM in related CB1 assays [2]).

CB1 Receptor Allostery Neurological Disorders Signal Transduction

Commercial Purity and Availability for Research Use

Commercially, (1R,3R)-3-Aminocyclopentanol hydrochloride is available with a certified purity of ≥97.0% from multiple vendors, ensuring its suitability as a reliable research reagent . While the free base form is also offered, the hydrochloride salt is more commonly stocked due to improved stability and handling. In comparison, the racemic trans-3-aminocyclopentanol is also available but lacks stereochemical definition, and the cis-isomer (1R,3S) is often supplied with comparable purity but serves a different, more commercially significant role as the Bictegravir intermediate. The (1R,3R) isomer's defined purity and consistent commercial availability, particularly as the hydrochloride salt, make it a dependable choice for laboratories requiring this specific chiral scaffold.

Chemical Purity Vendor Specifications Research Supply

Best Research and Industrial Application Scenarios for (1R,3R)-3-Aminocyclopentanol


Analytical Reference Standard for Bictegravir Impurity Profiling

Procure (1R,3R)-3-Aminocyclopentanol as a high-purity reference standard to develop and validate HPLC or LC-MS methods for quantifying the (1R,3R)-isomer impurity in Bictegravir drug substance and drug product. This application is mandated by regulatory guidelines (ICH Q3A) for pharmaceutical quality control and ensures the final API meets strict purity specifications. [1]

Chiral Building Block for Asymmetric Synthesis of CB1 Receptor Modulators

Utilize the (1R,3R)-3-aminocyclopentanol scaffold as a chiral starting material to synthesize novel allosteric modulators of the cannabinoid CB1 receptor. The defined stereochemistry is crucial for exploring structure-activity relationships and for developing compounds with improved selectivity and reduced off-target effects compared to orthosteric cannabinoid ligands. [2]

General Chiral Scaffold for Medicinal Chemistry Exploration

Employ (1R,3R)-3-Aminocyclopentanol as a versatile, stereochemically pure building block for the synthesis of diverse compound libraries, including enzyme inhibitors, receptor ligands, and peptidomimetics. Its rigid cyclopentane core and bifunctional groups enable precise spatial control in target engagement, which is fundamental to rational drug design.

Quality Control of Chiral Resolution Processes

Use (1R,3R)-3-Aminocyclopentanol as an authentic standard to calibrate chiral HPLC or SFC systems for monitoring the efficiency of chiral resolution processes that separate the (1R,3R) isomer from its enantiomer or diastereomers. This ensures that production batches meet the required enantiomeric excess (e.g., ≥99.5%) for downstream applications. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,3R)-3-Aminocyclopentanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.